![molecular formula C8H8ClNO2 B1586813 5-Methyl-2-nitrobenzyl chloride CAS No. 66424-91-7](/img/structure/B1586813.png)
5-Methyl-2-nitrobenzyl chloride
Overview
Description
5-Methyl-2-nitrobenzyl chloride is a chemical compound that can act as a protecting group for certain functional groups in organic synthesis . It can temporarily mask or protect reactive sites on molecules, allowing specific transformations to be carried out without affecting the protected functional groups
Scientific Research Applications
Chemical Synthesis
“5-Methyl-2-nitrobenzyl chloride” is a chemical compound with the linear formula CH3C6H3(NO2)CH2Cl . It is often used in chemical synthesis due to its reactivity. The presence of a nitro group and a chloride group makes it a versatile reagent in organic synthesis .
Antitumor Compound Analogues
This compound has been used in the synthesis of isoindolo[1,2-b]quinazolines and some benzo[4,5]isoquinolino[1,2-b]quinazolines . These are structural modification analogues of the antitumor compound batracylin .
HL-60 Cell Growth Inhibition
The synthesized isoindolo[1,2-b]quinazolines and benzo[4,5]isoquinolino[1,2-b]quinazolines have been evaluated against HL-60 cell growth . HL-60 cells are a human leukemia cell line, often used in cancer research .
Topoisomerase II-Mediated DNA Cleavage Assays
The synthesized compounds have also been evaluated in topoisomerase II-mediated DNA cleavage assays . Topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair .
Safety and Handling
The compound is classified as Eye Dam. 1, Skin Corr. 1B, and STOT SE 3, indicating that it can cause eye damage, skin corrosion, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures .
Storage and Stability
“5-Methyl-2-nitrobenzyl chloride” has a flash point of 113 °C, indicating that it is combustible . It should be stored in a suitable storage class (8A - Combustible, corrosive hazardous materials) .
Mechanism of Action
Target of Action
It is known that nitrobenzyl compounds can act as protecting groups for certain functional groups in organic synthesis . They can temporarily mask or protect reactive sites on molecules, allowing specific transformations to be carried out without affecting the protected functional groups .
Mode of Action
The mode of action of 5-Methyl-2-nitrobenzyl chloride involves its interaction with its targets, leading to specific transformations in organic synthesis . The nitrobenzyl group in the compound can be selectively removed under certain conditions, revealing the protected functional group and allowing it to participate in subsequent reactions .
Biochemical Pathways
It is known that nitrobenzyl compounds play a role in the synthesis of various organic compounds, indicating that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound’s bioavailability would be influenced by these properties .
Result of Action
The molecular and cellular effects of 5-Methyl-2-nitrobenzyl chloride’s action are largely dependent on the specific reactions it is involved in . As a protecting group, it can prevent certain functional groups from participating in reactions, thereby controlling the products of these reactions .
Action Environment
The action, efficacy, and stability of 5-Methyl-2-nitrobenzyl chloride can be influenced by various environmental factors . For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZDLVOJNBEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216646 | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrobenzyl chloride | |
CAS RN |
66424-91-7 | |
Record name | 2-(Chloromethyl)-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66424-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-chloro-5-methyl-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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